4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride

CAS No.: 1956309-76-4

Cat. No.: VC3101460

Molecular Formula: C7H13ClFNO2

Molecular Weight: 197.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956309-76-4 |

|---|---|

| Molecular Formula | C7H13ClFNO2 |

| Molecular Weight | 197.63 g/mol |

| IUPAC Name | 4-fluoro-1-methylpiperidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H12FNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H |

| Standard InChI Key | RMGWXQCGBXWRME-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(C(=O)O)F.Cl |

| Canonical SMILES | CN1CCC(CC1)(C(=O)O)F.Cl |

Introduction

Chemical Identity and Structure

Basic Information

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is characterized by the following key identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1956309-76-4 |

| Molecular Formula | C₇H₁₃ClFNO₂ |

| Molecular Weight | 197.63 g/mol |

| IUPAC Name | 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride |

| Standard InChI | InChI=1S/C7H12FNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H |

| Standard InChIKey | RMGWXQCGBXWRME-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(C(=O)O)F.Cl |

| PubChem Compound ID | 91667882 |

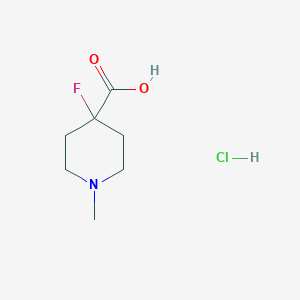

The compound consists of a piperidine ring with a methyl group attached to the nitrogen atom, a fluorine atom and a carboxylic acid group at the 4-position, and is present as a hydrochloride salt .

Structural Characteristics

The chemical structure of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride features a six-membered piperidine ring containing five carbon atoms and one nitrogen atom. The structural arrangement includes:

-

A tertiary amine with a methyl substituent attached to the nitrogen atom

-

A fluorine atom at the 4-position of the piperidine ring

-

A carboxylic acid group also at the 4-position, creating a quaternary carbon center

-

A hydrochloride salt form, which enhances stability and solubility properties

This arrangement of functional groups creates a molecule with specific spatial orientation and chemical reactivity patterns. The fluorine substituent is particularly noteworthy as it enhances the compound's lipophilicity while also affecting its electronic properties.

Physicochemical Properties

The physicochemical properties of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride determine its behavior in chemical reactions and biological systems:

| Property | Value |

|---|---|

| Physical Form | White solid/powder |

| Stability | Generally stable under standard laboratory conditions |

| Water Solubility | Water-soluble due to its salt form |

| Storage Conditions | Should be stored away from strong acids or bases |

| Melting Point | Not specifically provided in literature |

The compound is hygroscopic and should be stored in a dry environment to prevent moisture absorption. The presence of the hydrochloride salt enhances the compound's stability and makes it more soluble in aqueous environments compared to its free base form .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves a multi-step process. While specific detailed synthesis information is limited in the available literature, the general approach involves:

-

Preparation of the parent compound, 4-Fluoro-1-methylpiperidine-4-carboxylic acid

-

Subsequent reaction with hydrochloric acid to form the hydrochloride salt

The fluorination step is crucial in the synthesis process and requires specific reaction conditions to achieve selective fluorination at the 4-position of the piperidine ring. Modern synthetic approaches may utilize continuous flow chemistry techniques, which provide better control over reaction parameters compared to traditional batch methods.

Laboratory Preparation

For laboratory-scale preparation, the synthesis typically follows these general steps:

-

Starting with an appropriate piperidine derivative

-

Introduction of the fluorine atom at the 4-position using selective fluorinating agents

-

Carboxylation at the same position

-

Methylation of the nitrogen atom

-

Formation of the hydrochloride salt by treating with hydrogen chloride

The reaction conditions for these synthetic routes often require specific catalysts and controlled environments to optimize yield and purity. Purification methods may include recrystallization, column chromatography, or other standard separation techniques to obtain the final product with high purity.

Chemical Properties and Reactivity

Chemical Reactions

The reactivity of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is determined by its functional groups:

-

The carboxylic acid group can participate in:

-

Esterification reactions

-

Amide formation

-

Reduction to alcohols

-

Decarboxylation under specific conditions

-

-

The tertiary amine nitrogen can undergo:

-

Quaternization reactions

-

Oxidation

-

Dealkylation under harsh conditions

-

-

The C-F bond, while generally stable, can undergo:

-

Nucleophilic substitution under specific conditions

-

Reduction with strong reducing agents

-

Under thermal decomposition conditions, the compound may release toxic gases including carbon oxides, nitrogen oxides, and hydrogen chloride .

Biological and Pharmaceutical Applications

Pharmacokinetic Properties

The structural features of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride contribute to its pharmacokinetic properties:

The presence of the fluorine atom is particularly significant as it enhances the compound's ability to cross biological membranes, a property that is often sought in drug development for improved pharmacokinetic profiles.

Product Specifications

Commercial products typically list the following specifications:

| Specification | Typical Value |

|---|---|

| Purity | ≥95% |

| Form | White solid/powder |

| Storage Temperature | Room temperature |

| Shipping Conditions | Normal |

| Recommended Use | Laboratory chemicals, research purposes |

| Restrictions | Not for human or veterinary use |

It's worth noting that some suppliers provide the compound as part of chemical libraries for drug discovery and medicinal chemistry research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume